![molecular formula C18H17N5O4 B2606943 2-(benzo[d][1,3]dioxol-5-yloxy)-N-((1-(pyridin-3-yl)-1H-1,2,3-triazol-4-yl)methyl)propanamide CAS No. 2034385-31-2](/img/structure/B2606943.png)

2-(benzo[d][1,3]dioxol-5-yloxy)-N-((1-(pyridin-3-yl)-1H-1,2,3-triazol-4-yl)methyl)propanamide

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

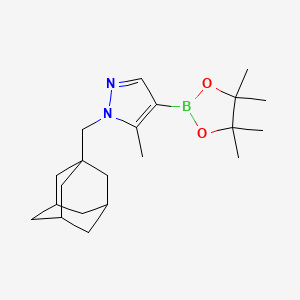

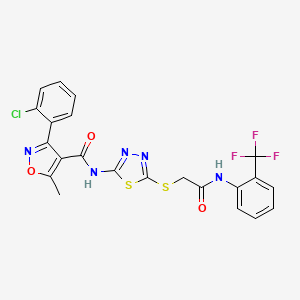

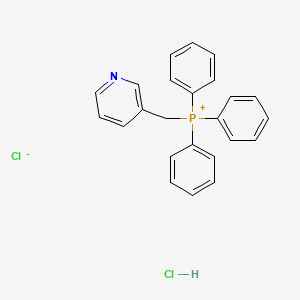

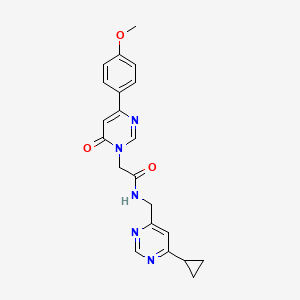

The compound “2-(benzo[d][1,3]dioxol-5-yloxy)-N-((1-(pyridin-3-yl)-1H-1,2,3-triazol-4-yl)methyl)propanamide” is a complex organic molecule. It contains a benzodioxole group, a pyridinyl group, and a triazolyl group . The benzodioxole group is a common motif in many natural products and pharmaceuticals .

Aplicaciones Científicas De Investigación

Synthesis and Chemical Properties

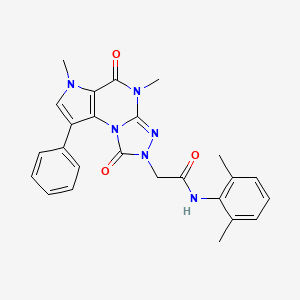

- Palladium-Promoted Synthesis : A study by Knölker and O'Sullivan (1994) detailed a synthesis method involving hydroxy-substituted benzo[b] carbazoloquinone cyanamides. This method used palladium-promoted oxidative coupling, highlighting the compound's synthetic versatility and potential for further chemical modifications (Knölker & O'Sullivan, 1994).

- Structural Features and Theoretical Studies : The molecular structure and properties of a related compound, 7-methoxy-5-methyl-2-(pyridin-3-yl)-11,12-dihydro-5,11-methano[1,2,4]triazolo[1,5-c][1,3,5]benzoxadiazocine, were studied by Gumus et al. (2018). This research, which included experimental and theoretical (HF and DFT) studies, offers insight into the electronic and structural features of such compounds (Gumus et al., 2018).

Application in Drug Synthesis

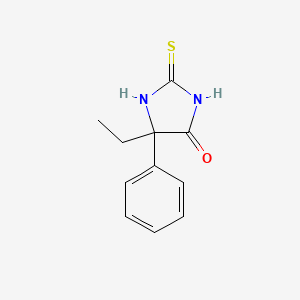

- Hybrid Anticonvulsants Synthesis : Kamiński et al. (2015) synthesized a library of new N-benzyl-2-(2,5-dioxopyrrolidin-1-yl)propanamides, showing potential as hybrid anticonvulsant agents. This research suggests the compound's utility in creating new chemical frameworks for medicinal purposes (Kamiński et al., 2015).

Antinociceptive Activity

- Antinociceptive Derivatives : A study conducted by Önkol et al. (2004) on (5-chloro-2(3H)-benzoxazolon-3-yl)propanamide derivatives, which are structurally related, demonstrated varying levels of antinociceptive activity. This indicates the potential use of such compounds in pain management research (Önkol et al., 2004).

Molecular Synthesis

- Synthesis of New Heterocycles : Moustafa, Ahmed, and Khodairy (2017) developed new heterocycles containing a 2-aminopyrimidine moiety. Their method could be relevant to the synthesis of compounds similar to 2-(benzo[d][1,3]dioxol-5-yloxy)-N-((1-(pyridin-3-yl)-1H-1,2,3-triazol-4-yl)methyl)propanamide (Moustafa, Ahmed, & Khodairy, 2017).

Novel Applications in Medicinal Chemistry

- "Privileged Scaffold" in Medicinal Chemistry : The work of Poupaert et al. (2005) identified the 2(3H)-benzoxazolone heterocycle as a "privileged scaffold" in medicinal chemistry. This suggests that derivatives like the compound may have broad applications in drug development (Poupaert et al., 2005).

Direcciones Futuras

The future directions for this compound could involve further exploration of its potential applications, given the wide range of biological activities exhibited by similar compounds . Additionally, more research could be conducted to fully understand its synthesis, chemical reactions, and physical and chemical properties.

Propiedades

IUPAC Name |

2-(1,3-benzodioxol-5-yloxy)-N-[(1-pyridin-3-yltriazol-4-yl)methyl]propanamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H17N5O4/c1-12(27-15-4-5-16-17(7-15)26-11-25-16)18(24)20-8-13-10-23(22-21-13)14-3-2-6-19-9-14/h2-7,9-10,12H,8,11H2,1H3,(H,20,24) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XDGHDRRUWPJTJV-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C(=O)NCC1=CN(N=N1)C2=CN=CC=C2)OC3=CC4=C(C=C3)OCO4 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H17N5O4 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

367.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-(benzo[d][1,3]dioxol-5-yloxy)-N-((1-(pyridin-3-yl)-1H-1,2,3-triazol-4-yl)methyl)propanamide | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![2-(3-oxo-3,5,6,7-tetrahydro-2H-cyclopenta[c]pyridazin-2-yl)-N-(4-sulfamoylphenethyl)propanamide](/img/structure/B2606862.png)

![(E)-5-methyl-N-phenyl-7-(1-phenylprop-1-en-2-yl)-4,7-dihydro-[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxamide](/img/structure/B2606868.png)

![N-methyl-2-(2-phenoxyacetamido)-5,6,7,8-tetrahydro-4H-cyclohepta[b]thiophene-3-carboxamide](/img/structure/B2606874.png)

![[4-(2,4-Dimethyl-1,3-thiazol-5-yl)-1,3-thiazol-2-yl]hydrazine](/img/structure/B2606882.png)